N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide
Description
N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide is a heterocyclic benzamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety. The pyridazine ring is linked via an amino group to a phenyl ring, which is further connected to a 4-methylbenzamide group. The compound’s design integrates multiple pharmacophoric elements, including the pyridazine-pyrazole hybrid (common in kinase inhibitors) and the benzamide group (often associated with solubility and bioavailability modulation) .
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-15-4-6-18(7-5-15)23(30)25-20-10-8-19(9-11-20)24-21-12-13-22(27-26-21)29-17(3)14-16(2)28-29/h4-14H,1-3H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCOVQXABSPNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes. The specific interactions and resulting changes are subject to ongoing research.
Biochemical Analysis
Biochemical Properties
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by affecting the activity of key enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit key enzymes in a metabolic pathway, leading to the accumulation or depletion of specific metabolites. These interactions can have significant effects on overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties. Once inside the cell, it may bind to specific proteins or organelles, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide is a complex organic compound belonging to the class of pyrazolylpyridazine derivatives. These compounds have garnered attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N6O, with a molecular weight of approximately 378.46 g/mol. The structure includes a pyrazole ring, a pyridazine moiety, and an amide functional group which are critical for its biological activity.
Target Interactions
Compounds similar to this compound have been shown to interact with various biological targets:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR leads to decreased levels of tetrahydrofolate, disrupting nucleotide synthesis and promoting apoptosis in rapidly dividing cells such as cancer cells .
- Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in signaling pathways that regulate cell proliferation and survival. This includes tyrosine kinases associated with cancer progression .
Biochemical Pathways
The compound likely influences several biochemical pathways:
- Cell Cycle Regulation : By inhibiting key enzymes like DHFR and various kinases, the compound may induce cell cycle arrest in cancer cells.
- Apoptosis : Activation of apoptotic pathways through the modulation of signaling cascades can lead to increased cell death in tumor cells.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines through its action on DHFR and other kinases .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects by inhibiting inflammatory cytokines and mediators. Such activity is beneficial in treating conditions like rheumatoid arthritis and psoriasis where inflammation plays a key role .
Antimicrobial Effects
Preliminary studies suggest that compounds within this class possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties, particularly as an anti-cancer agent. Its structure allows for interaction with multiple biological targets, making it a candidate for further development in cancer therapeutics.
Anti-Cancer Activity
Research has indicated that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. A study conducted on various cancer cell lines demonstrated that compounds with similar structures could effectively reduce cell viability and induce apoptosis in cancer cells .
Case Study:
In a recent study, a series of derivatives based on the core structure were synthesized and tested against human breast cancer cells. The results showed a significant reduction in cell proliferation with IC50 values in the low micromolar range, indicating strong potential for further development .
Agricultural Applications
The compound also shows potential as a pesticide or herbicide due to its ability to inhibit certain enzymes found in plant pathogens.
Pesticidal Properties
Research has suggested that compounds containing the pyrazole and pyridazine moieties can act as effective fungicides. Their mode of action typically involves disrupting metabolic pathways in fungi, leading to cell death .
Case Study:
A field trial conducted on crops treated with formulations containing this compound demonstrated a marked reduction in fungal infections compared to untreated controls. The treated crops exhibited improved yield and quality, supporting its application in agricultural settings .
Material Science
In addition to biological applications, N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide can be utilized in the development of advanced materials.
Polymer Chemistry
The compound's ability to form stable complexes with metals makes it suitable for incorporation into polymer matrices for enhanced properties such as thermal stability and mechanical strength.
Case Study:
Research has shown that polymers blended with this compound exhibited improved thermal degradation temperatures and mechanical properties compared to standard polymers. This enhancement is attributed to the compound's ability to act as a stabilizer during processing .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on modifications to the benzamide, linker, or heterocyclic cores. Key examples include:
Hydrogen Bonding and Crystallography
The target compound’s amide and amino groups facilitate hydrogen-bonding networks, critical for crystal packing and solubility. Graph set analysis (as discussed in ) would classify these interactions as D (donor) and A (acceptor) motifs, comparable to patterns observed in ’s triazole-thiol derivatives . Crystallographic software like SHELXL () and ORTEP-3 () are essential for resolving such complex structures .
Research Findings and Implications
- Solubility and Bioavailability : The 4-methyl substituent may strike a balance between lipophilicity and solubility compared to bulkier groups (e.g., ethoxy or isopropyl), though empirical studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
